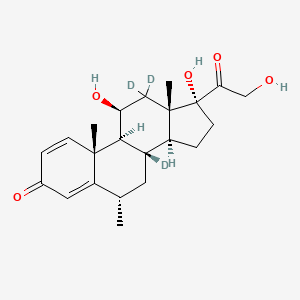

Methylprednisolone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-8,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,9,11,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i10D2,14D |

InChI Key |

VHRSUDSXCMQTMA-IVXCWXBZSA-N |

Isomeric SMILES |

[2H][C@@]12C[C@@H](C3=CC(=O)C=C[C@@]3([C@H]1[C@H](C([C@]4([C@H]2CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)C)C |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of Methylprednisolone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methylprednisolone-d3, a deuterated isotopologue of the synthetic glucocorticoid methylprednisolone. This document details the core principles of isotopic labeling, outlines a plausible synthetic pathway, and presents relevant data for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This compound is a valuable internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of methylprednisolone in complex biological matrices.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or D), the labeled compound can be distinguished from its unlabeled counterpart by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium-labeled compounds, such as this compound, are ideal internal standards in quantitative bioanalysis due to their similar chemical and physical properties to the analyte of interest, ensuring comparable extraction efficiency and chromatographic behavior, while their mass difference allows for clear differentiation in MS analysis.

Synthetic Pathway for this compound

The synthesis of this compound can be adapted from established synthetic routes for methylprednisolone, incorporating deuterium atoms at specific, stable positions within the molecule. A common strategy involves the introduction of deuterium at the C6-methyl group. This can be achieved by utilizing a deuterated methylating agent during the synthesis.

A plausible synthetic approach starts from a suitable steroid precursor and involves several key steps, including methylation with a deuterated reagent. The following diagram outlines a potential synthetic pathway.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

General Workflow for Isotopic Labeling

The introduction of deuterium can be achieved at various stages of the synthesis. A general workflow for preparing a deuterated internal standard is depicted below.

Caption: General workflow for the synthesis and quality control of a deuterated internal standard.

Hypothetical Synthesis of this compound

This hypothetical protocol focuses on the introduction of the trideuteromethyl group at the 6α-position.

Step 1: Formation of the Dienone System The synthesis would likely start from a commercially available steroid precursor, such as hydrocortisone. The initial steps would involve creating the characteristic 1,4-diene-3-one structure of the A-ring of methylprednisolone.

Step 2: Introduction of the 6-Methyl Group (Deuterated) This is the key isotopic labeling step. The 1,4-diene-3-one intermediate would be reacted with a deuterated methylating agent. A common method for 6α-methylation is the reaction of a dienol ether or an enamine with a methyl halide. In this case, trideuteriomethyl iodide (CD₃I) would be used.

-

Reaction Conditions: The reaction would likely be carried out in an aprotic solvent such as tetrahydrofuran (THF) or dioxane. The choice of base and reaction temperature would be critical to ensure the desired stereoselectivity (α-methylation).

Step 3: Subsequent Synthetic Transformations Following the introduction of the deuterated methyl group, further synthetic steps from established methylprednisolone syntheses would be carried out. These may include hydroxylations and other functional group manipulations to arrive at the final this compound structure.

Step 4: Purification Purification of the final product and intermediates is crucial. Common techniques for steroid purification include:

-

Column Chromatography: Using silica gel or alumina to separate the desired compound from reaction byproducts.

-

Recrystallization: To obtain a highly pure crystalline product.

-

High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, can be used for final purification to achieve high chemical purity.

Data Presentation

Quantitative data for the synthesis of this compound is not publicly available. However, the following tables provide an overview of the expected data based on typical steroid syntheses and characterization of the final product.

Table 1: Physicochemical Properties of Methylprednisolone and this compound

| Property | Methylprednisolone | This compound |

| Molecular Formula | C₂₂H₃₀O₅ | C₂₂H₂₇D₃O₅ |

| Molecular Weight | 374.48 g/mol | 377.50 g/mol |

| Monoisotopic Mass | 374.2093 g/mol | 377.2281 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR | Spectrum consistent with the structure of methylprednisolone, with the absence of the signal for the 6α-methyl protons. |

| ¹³C NMR | Spectrum consistent with the structure of methylprednisolone. The signal for the 6α-methyl carbon may show a characteristic triplet splitting due to coupling with deuterium. |

| Mass Spectrometry (ESI+) | [M+H]⁺ ion observed at m/z 378.2. |

| Isotopic Purity | Typically >98% deuteration, with minimal presence of d₀, d₁, and d₂ species. |

| Chemical Purity (HPLC) | >98% |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. While specific protocols are often proprietary, this guide outlines the fundamental principles and a plausible synthetic strategy. The availability of high-purity this compound is essential for the accurate quantification of methylprednisolone in clinical and research settings, contributing to a better understanding of its pharmacokinetics and therapeutic effects. Researchers undertaking such syntheses should rely on established methods for steroid chemistry and rigorously characterize the final product to ensure its suitability as an internal standard.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Methylprednisolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of methylprednisolone and explores the anticipated effects of deuteration. The strategic replacement of hydrogen with deuterium atoms can significantly alter a drug's metabolic profile, potentially enhancing its therapeutic efficacy and safety. This document consolidates available data, outlines key experimental methodologies, and illustrates the underlying biochemical pathways and scientific principles.

Introduction to Methylprednisolone and the Rationale for Deuteration

Methylprednisolone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties.[1][2] It is widely prescribed for a range of conditions, including arthritis, severe allergic reactions, and autoimmune diseases.[1] The mechanism of action involves binding to intracellular glucocorticoid receptors, which then modulate gene expression to suppress inflammatory responses.[3][4][5]

The primary rationale for developing deuterated pharmaceuticals lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[6] Since drug metabolism often involves the enzymatic cleavage of C-H bonds by enzymes like cytochrome P450 (CYP), replacing hydrogen with deuterium at a metabolic "soft spot" can slow down this process.[6][7] This modification can lead to:

-

Improved Pharmacokinetics : Slower metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[7][]

-

Reduced Toxic Metabolites : Altering metabolic pathways may decrease the formation of undesirable or toxic byproducts.[7]

-

Enhanced Efficacy : Increased stability and plasma concentration can lead to improved therapeutic outcomes.

Deuteration is a subtle modification that typically does not alter a molecule's shape or its affinity for its target receptor, thereby preserving its pharmacological activity.[][9]

Signaling Pathways of Methylprednisolone

Methylprednisolone exerts its effects through both genomic and non-genomic pathways to regulate inflammation and immunity.

-

Genomic Pathway : This is the classical, slower-acting mechanism. Methylprednisolone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is held in an inactive state by a complex of heat shock proteins (HSPs).[3] Upon binding, the HSPs dissociate, and the activated drug-receptor complex translocates to the nucleus.[4][10] Inside the nucleus, it binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (like lipocortin-1) and downregulating pro-inflammatory genes (like cytokines and chemokines).[4][10]

-

Non-Genomic Pathways : These effects are rapid and do not involve gene transcription.[3] They can be mediated by cytoplasmic or membrane-bound GRs, or through direct physicochemical interactions with cellular membranes.[3] For example, dissociated proteins from the activated cytoplasmic complex can inhibit the release of arachidonic acid, a key inflammatory precursor.[3]

Physicochemical Properties

Detailed physicochemical data for deuterated methylprednisolone is not extensively available in peer-reviewed literature. The following tables summarize the known properties of standard methylprednisolone and list the commercially available deuterated analogs, for which specific data is pending experimental determination.

Properties of Methylprednisolone

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₅ | [2][11][12] |

| Molecular Weight | 374.47 g/mol | [2][11][12] |

| Melting Point | 228-237 °C | [2][11][12] |

| Water Solubility | 120 mg/L (at 25 °C) | [2][12] |

| pKa (Strongest Acidic) | 12.46 - 12.58 | [12][13] |

| LogP (Octanol/Water) | 1.9 | [2] |

| Appearance | White to off-white solid/powder | [12][14] |

| CAS Number | 83-43-2 | [2][12] |

Comparison with Deuterated Methylprednisolone

Deuteration slightly increases the molecular weight of the compound. Other properties, such as melting point and solubility, can be altered, though the extent of this change requires specific experimental measurement.[6]

| Property | Methylprednisolone | Deuterated Methylprednisolone | Source |

| Molecular Formula | C₂₂H₃₀O₅ | C₂₂H₂₇D₃O₅ (for d3) | [15][16] |

| Molecular Weight | 374.47 g/mol | ~377.50 g/mol (for d3) | [16] |

| Melting Point | 228-237 °C | Data not available | |

| Water Solubility | 120 mg/L | Data not available | |

| Commercially Available Analogs | N/A | Methylprednisolone-d3, -d6, -d7 | [15][17][18] |

Experimental Protocols for Physicochemical Characterization

Standardized methods are used to determine the key physicochemical properties of active pharmaceutical ingredients (APIs). The following are generalized protocols applicable to both methylprednisolone and its deuterated analogs.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

-

Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-80 mL/min).[14]

-

Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 300 °C).[14]

-

Data Analysis : The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The heat of fusion can also be calculated from the peak area.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation : Add an excess amount of the compound to a known volume of purified water (or buffer at a specific pH) in a sealed glass vial.

-

Equilibration : Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing : After equilibration, allow the suspension to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification : Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

Workflow for Physicochemical Characterization

The characterization of a new chemical entity, such as deuterated methylprednisolone, follows a logical workflow to establish its fundamental properties.

Conclusion

Deuteration of methylprednisolone presents a promising strategy for enhancing its pharmacokinetic profile by leveraging the kinetic isotope effect to slow metabolic degradation. While comprehensive physicochemical data for deuterated methylprednisolone analogs are not yet widely published, the properties of the parent compound are well-characterized. The experimental protocols outlined in this guide provide a clear framework for the systematic evaluation of these novel entities. Further research is essential to quantify the precise impact of deuteration on the solubility, melting point, and other critical properties, which will be crucial for the formulation and development of next-generation anti-inflammatory therapies.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 11. U.S. Pharmacopeia Methylprednisolone, 83-43-2, MFCD00010591, 200mg, Quantity: | Fisher Scientific [fishersci.com]

- 12. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 13. Human Metabolome Database: Showing metabocard for Methylprednisolone (HMDB0015094) [hmdb.ca]

- 14. scielo.br [scielo.br]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 6beta-Methylprednisolone-d3 | LGC Standards [lgcstandards.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methylprednisolone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Methylprednisolone-d3, a deuterated isotopologue of the synthetic corticosteroid Methylprednisolone. Understanding the fragmentation behavior of this internal standard is critical for its application in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the key fragmentation pathways, presents quantitative data, and provides a generalized experimental protocol for its analysis.

Core Concepts in the Fragmentation of this compound

This compound, when subjected to positive ion electrospray ionization (ESI), readily forms a protonated molecule, [M+H]⁺. The accurate mass of 6-beta-Methylprednisolone-d3 is 377.228, leading to a protonated precursor ion with a monoisotopic mass-to-charge ratio (m/z) of approximately 378.2.

The fragmentation of the protonated Methylprednisolone molecule is primarily driven by cleavages around the D-ring and the side chain attached at C17. The presence of hydroxyl groups and a ketone function influences the charge distribution and subsequent bond fissions.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the mass spectrum of this compound, based on data from its d2 analog.

| Ion Type | m/z (Th) | Proposed Fragment Structure/Neutral Loss |

| Precursor Ion | 378.2 | [C₂₂H₂₇D₃O₅+H]⁺ |

| Product Ion | 161.1 | Fragment containing the A and B rings |

| Product Ion | 135.1 | Further fragmentation of the A and B ring structure |

| Product Ion | 253.2 | Loss of the C17 side chain and parts of the D-ring |

Proposed Fragmentation Pathway

The fragmentation of the this compound precursor ion (m/z 378.2) is proposed to occur through the following key steps, leading to the major observed product ions.

Experimental Protocol: A Generalized Approach

The following provides a representative experimental protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and applications.

1. Sample Preparation:

-

Internal Standard Spiking: A working solution of this compound is added to the biological matrix (e.g., plasma, urine) to serve as an internal standard for the quantification of endogenous Methylprednisolone.

-

Protein Precipitation: For plasma samples, proteins are typically precipitated by adding a water-miscible organic solvent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent for injection onto the LC-MS/MS system.

2. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of steroids.

-

Mobile Phase: A gradient elution is typically employed, using a combination of water with a small percentage of formic acid (e.g., 0.1%) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is the preferred method for the analysis of Methylprednisolone.

-

Ion Source Parameters:

-

Capillary Voltage: ~3.0-4.0 kV

-

Source Temperature: ~120-150°C

-

Desolvation Temperature: ~350-450°C

-

Desolvation Gas Flow: ~600-800 L/hr

-

-

MS/MS Parameters:

-

Precursor Ion: m/z 378.2

-

Product Ions for MRM: m/z 161.1, 135.1, 253.2

-

Collision Gas: Argon is typically used as the collision gas.

-

Collision Energy: The collision energy for each transition should be optimized to maximize the signal of the product ions. This will typically be in the range of 15-35 eV.

-

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Methylprednisolone using this compound as an internal standard.

This comprehensive guide provides the foundational knowledge for utilizing this compound as an internal standard in mass spectrometry-based assays. Researchers are encouraged to use this information as a starting point and to perform their own method development and validation to meet the specific requirements of their studies.

Navigating the Stability of Deuterium Labeling in Methylprednisolone-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical considerations surrounding the stability of deuterium labeling in Methylprednisolone-d3. While specific quantitative data on the isotopic stability of this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles of deuterium labeling, analytical methodologies for stability assessment, and the known pharmacology of Methylprednisolone to equip researchers with a robust framework for their work.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug development. The substitution of hydrogen with deuterium can strategically alter the pharmacokinetic profile of a drug. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved therapeutic window. However, the stability of the deuterium label is paramount to realizing these benefits and ensuring the integrity and consistency of the drug product.

Methylprednisolone: A Corticosteroid with Broad Applications

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] It is widely used in the treatment of a variety of conditions, including arthritis, severe allergic reactions, and autoimmune diseases.[3] Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and cellular signaling pathways involved in inflammation.

Signaling Pathways of Methylprednisolone

Methylprednisolone exerts its effects through a complex network of signaling pathways. Understanding these pathways is crucial for comprehending its therapeutic effects and potential side effects.

Stability of Deuterium Labels: General Principles and Considerations

The stability of a deuterium label is not absolute and can be influenced by several factors. The primary mechanism of deuterium loss is through back-exchange, where the deuterium atom is replaced by a proton from the surrounding environment. The susceptibility of a C-D bond to exchange depends on its chemical environment within the molecule.

Key factors influencing deuterium label stability include:

-

Position of the Label: Deuterium atoms attached to heteroatoms (O-D, N-D) are generally labile and readily exchange with protons in protic solvents. Deuterium on carbon atoms adjacent to carbonyl groups or other electron-withdrawing groups can also be susceptible to exchange, particularly under acidic or basic conditions.

-

pH of the Medium: Both acidic and basic conditions can catalyze deuterium-proton exchange. The rate of exchange is often pH-dependent.

-

Temperature: Higher temperatures can provide the necessary activation energy for exchange reactions to occur more readily.

-

Enzymatic Activity: In a biological system, metabolic enzymes can catalyze reactions that may lead to the loss of a deuterium label, either directly or through the formation of unstable intermediates.

Experimental Protocols for Assessing Deuterium Label Stability

A robust assessment of deuterium label stability is a critical component of deuterated drug development. This typically involves a combination of in vitro and in vivo studies. While specific protocols for this compound are not publicly available, the following general methodologies are widely employed.

In Vitro Stability Studies

Objective: To assess the stability of the deuterium label under controlled chemical and biological conditions.

Methodologies:

-

pH Stability:

-

Protocol: Incubate this compound in a series of buffers with varying pH values (e.g., pH 2, 7.4, 9) at a controlled temperature (e.g., 37°C) for specific time intervals.

-

Analysis: At each time point, analyze the samples using mass spectrometry to determine the ratio of the deuterated to the non-deuterated form.

-

-

Plasma/Microsomal Stability:

-

Protocol: Incubate this compound with plasma or liver microsomes from relevant species (e.g., human, rat) at 37°C.

-

Analysis: Monitor the disappearance of the deuterated parent compound and the appearance of any non-deuterated parent or metabolites over time using LC-MS/MS.

-

The following diagram illustrates a general workflow for in vitro stability assessment.

In Vivo Stability Studies

Objective: To evaluate the stability of the deuterium label under physiological conditions in a living organism.

Methodologies:

-

Pharmacokinetic Studies:

-

Protocol: Administer this compound to a relevant animal model (e.g., rat, dog). Collect blood and urine samples at various time points.

-

Analysis: Analyze the plasma and urine samples by LC-MS/MS to quantify the concentrations of both the deuterated parent drug and any non-deuterated parent drug that may have formed due to in vivo back-exchange.

-

Data Presentation and Interpretation

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be structured for clear comparison and interpretation.

Table 1: In Vitro pH Stability of a Hypothetical Deuterated Compound

| pH | Incubation Time (hours) | % Deuterated Compound Remaining |

| 2.0 | 0 | 100 |

| 2 | 99.8 | |

| 6 | 99.5 | |

| 24 | 98.7 | |

| 7.4 | 0 | 100 |

| 2 | 99.9 | |

| 6 | 99.8 | |

| 24 | 99.6 | |

| 9.0 | 0 | 100 |

| 2 | 99.1 | |

| 6 | 97.5 | |

| 24 | 94.2 |

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes of a Hypothetical Deuterated Compound

| Incubation Time (minutes) | % Deuterated Parent Remaining | % Non-deuterated Parent Formed |

| 0 | 100 | 0 |

| 15 | 85.2 | < 0.1 |

| 30 | 72.1 | < 0.1 |

| 60 | 55.8 | 0.2 |

| 120 | 31.5 | 0.5 |

Conclusion

References

- 1. Using complementary mass spectrometric approaches for the determination of methylprednisolone metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methylprednisolone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Methylprednisolone-d3, a deuterated isotopologue of the synthetic glucocorticoid Methylprednisolone. This document details the expected data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. It also includes detailed experimental protocols and visual representations of the analytical workflow and the relevant biological signaling pathway.

This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Methylprednisolone due to its similar chemical and physical properties to the parent drug, with a distinct mass difference that allows for accurate quantification by mass spectrometry.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. The data for the non-deuterated Methylprednisolone is provided as a reference.

Table 1: Mass Spectrometry Data

| Analyte | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| Methylprednisolone | C₂₂H₃₀O₅ | 374.47 | 375.2 - 375.4 | 161.1, 135, 253 |

| This compound | C₂₂H₂₇D₃O₅ | 377.5 | ~378.2 - 378.4 | ~161.1, ~135, ~253 |

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. The fragment ions are predicted to be largely the same as the non-deuterated form, as the deuterium label is typically on a metabolically stable position.

Table 2: ¹H NMR Spectroscopy Data (Predicted)

| Proton Assignment | Methylprednisolone Chemical Shift (ppm) in DMSO-d₆ | Expected this compound Chemical Shift (ppm) |

| H17 | 0.85 | 0.85 |

| H1 | ~7.3 | ~7.3 |

| H2 | ~6.1 | ~6.1 |

| H4 | ~5.9 | ~5.9 |

Note: The ¹H NMR spectrum of this compound is expected to be very similar to that of Methylprednisolone. Minor shifts may be observed for protons in close proximity to the deuterium label. The position of the deuterium label will result in the absence of a signal at that specific position.

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum of this compound is expected to be nearly identical to that of Methylprednisolone. The carbon atom directly bonded to a deuterium atom will exhibit a C-D coupling and a slight upfield shift (isotope shift). The signal intensity of this carbon will also be significantly reduced in a proton-decoupled ¹³C NMR spectrum.

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Methylprednisolone Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) |

| O-H stretch | ~3450 | ~3450 |

| C=O stretch (ketones) | ~1708, ~1651 | ~1708, ~1651 |

| C=C stretch | ~1612 | ~1612 |

Note: The IR spectrum of this compound is expected to be very similar to that of Methylprednisolone. C-D stretching vibrations, if observable, would appear in the range of 2100-2200 cm⁻¹, a region that is typically free of other strong absorptions.

Experimental Protocols

Mass Spectrometry: LC-MS/MS Analysis

This protocol is adapted for the quantification of Methylprednisolone using this compound as an internal standard in a biological matrix (e.g., plasma).

-

Sample Preparation:

-

To 100 µL of plasma sample, add 5 µL of a known concentration of this compound internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45-55°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Methylprednisolone: e.g., 375.2 -> 161.1

-

This compound: e.g., 378.2 -> 161.1

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard ¹H NMR experiment.

-

Parameters:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative measurements.

-

Process the data with appropriate phasing and baseline correction.

-

-

Infrared (IR) Spectroscopy: KBr Pellet Method

This is a common method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Quickly and thoroughly grind the mixture until it is a homogenous, fine powder.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation and Analysis:

-

Press the powder in the die under high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty spectrometer to correct for atmospheric and instrumental contributions.

-

Mandatory Visualizations

An In-depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Methylprednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely utilized in the treatment of a myriad of inflammatory and autoimmune disorders. Its therapeutic efficacy is rooted in its capacity to modulate complex intracellular signaling pathways, leading to the regulation of gene expression and cellular function. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory and immunosuppressive effects of methylprednisolone. It delves into the genomic and non-genomic pathways of the glucocorticoid receptor, the impact on cytokine signaling, and the modulation of T-cell activity. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Methylprednisolone is a derivative of prednisolone with a higher glucocorticoid potency and reduced mineralocorticoid activity.[1] Its primary therapeutic applications leverage its profound ability to suppress inflammation and dampen immune responses.[2][3] This is achieved through a multifaceted mechanism of action that involves both the regulation of gene transcription and rapid, non-genomic effects.[4][5] Understanding these intricate mechanisms is paramount for the rational design of novel therapeutic strategies and the optimization of existing treatment regimens.

Mechanism of Action

Methylprednisolone exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[6][7] The binding of methylprednisolone to the cytoplasmic GR initiates a cascade of events that ultimately alters the expression of a wide array of genes involved in inflammation and immunity.[6] These effects can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms

The genomic actions of methylprednisolone are mediated by the translocation of the activated GR into the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[6][8] A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][9] This interaction does not involve direct binding of the GR to DNA but rather a protein-protein interaction that prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

Non-Genomic Mechanisms

In addition to the slower, transcription-dependent genomic effects, methylprednisolone can also elicit rapid, non-genomic responses that are independent of gene transcription.[5][10] These effects are often mediated by membrane-bound glucocorticoid receptors (mGRs) and can involve the modulation of intracellular signaling cascades.[5][11] Non-genomic actions include alterations in ion flux across cell membranes and the rapid inhibition of signaling pathways, contributing to the immediate anti-inflammatory and immunosuppressive effects observed with high-dose pulse therapy.[10][12]

Signaling Pathways

The anti-inflammatory and immunosuppressive effects of methylprednisolone are orchestrated through its influence on key signaling pathways.

Glucocorticoid Receptor Signaling Pathway

Upon binding methylprednisolone, the cytoplasmic GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[6][7] In the nucleus, it can either directly bind to GREs to activate gene transcription or interact with other transcription factors to repress their activity.

Genomic signaling pathway of Methylprednisolone.

NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methylprednisolone, through the activated GR, can interfere with this process by increasing the expression of IκBα and by directly interacting with the p65 subunit of NF-κB, preventing its transcriptional activity.

Inhibition of the NF-κB signaling pathway.

Quantitative Data

The anti-inflammatory and immunosuppressive effects of methylprednisolone have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Cytokine Production by Methylprednisolone

| Cytokine | Cell Type | Stimulant | Methylprednisolone Concentration | Inhibition (%) | Reference |

| TNF-α | Rat Spinal Cord | Injury | 30 mg/kg (in vivo) | 55% | [13] |

| IL-1β | Human Trigeminal Ganglia Cells | IL-1β (10 ng/ml) | 10 µM | Significant | [14] |

| IL-6 | Human PBMCs | PHA | 0.1 µg/ml | Significant | |

| IL-8 | Human Whole Blood (in CPB circuit) | Cardiopulmonary Bypass | 30 mg/kg equivalent | Significant | [14] |

| IL-17 | Human PBMCs | PHA | 0.1 µg/ml | ~45% |

Table 2: Immunosuppressive Effects of Methylprednisolone on T-Cell Proliferation

| Assay | Cell Type | Stimulant | Methylprednisolone Concentration | Effect | Reference |

| Mixed Lymphocyte Reaction (MLR) | Human Lymphocytes | Allogeneic Cells | 0.01 µg/ml | Inhibition of cytotoxic memory cell generation | [8] |

| CFSE Proliferation Assay | Activated CD4+ T-cells | TLR Ligands | Not specified | Reduced survival | [2] |

| T-cell Proliferation | Human PBMCs | anti-CD3 | 1 nM - 1 mM | Dose-dependent inhibition | [11] |

Experimental Protocols

In Vitro Assessment of Cytokine Inhibition by Methylprednisolone in PBMCs

This protocol outlines a method to assess the dose-dependent effect of methylprednisolone on cytokine production by peripheral blood mononuclear cells (PBMCs).

Workflow for in vitro cytokine inhibition assay.

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Seed PBMCs in 96-well plates and pre-incubate with a range of methylprednisolone concentrations (e.g., 0.001 to 10 µg/ml) for 1-2 hours.

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) (e.g., 5 µg/ml) or lipopolysaccharide (LPS) (e.g., 1 µg/ml).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Rodent Model

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory drugs.

Methodology:

-

Induction of Arthritis: Emulsify type II collagen with Freund's complete adjuvant and inject intradermally at the base of the tail of susceptible rodent strains (e.g., DBA/1 mice or Lewis rats). A booster injection with type II collagen in Freund's incomplete adjuvant is typically given 21 days later.[2]

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), begin treatment with methylprednisolone (e.g., administered orally or intraperitoneally) at various doses. A vehicle control group should be included.

-

Clinical Assessment: Monitor the development and severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw, based on swelling and erythema). Measure paw thickness using a caliper.

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

Conclusion

Methylprednisolone remains a cornerstone in the management of inflammatory and autoimmune diseases due to its potent and broad-acting anti-inflammatory and immunosuppressive properties. Its intricate mechanism of action, involving both genomic and non-genomic pathways, allows for the precise modulation of the immune system. A thorough understanding of its molecular targets and signaling cascades is crucial for the continued development of more selective and safer glucocorticoid therapies. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of pharmacology.

References

- 1. Methylprednisolone inhibits activated CD4+ T cell survival promoted by toll-like receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. Prevention by methylprednisolone of increased circulating tumor necrosis factor-alpha levels and lung injury associated with systemic inflammatory response syndrome due to intraperitoneal hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 7. DNA methylation and sex-specific expression of FKBP5 as correlates of one-month bedtime cortisol levels in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of methylprednisolone on serum cortisol and blood histamine in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylprednisolone blocks interleukin 1 beta induced calcitonin gene related peptide release in trigeminal ganglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Chemical Architecture and Synthesis of Methylprednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylprednisolone, a potent synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide array of inflammatory and autoimmune disorders. Its efficacy stems from its specific chemical structure, which allows it to interact with intracellular glucocorticoid receptors, modulating gene expression and cellular signaling pathways. This technical guide provides an in-depth exploration of the chemical structure and synthesis of methylprednisolone, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Properties

Methylprednisolone is a derivative of hydrocortisone and prednisolone, distinguished by the presence of a methyl group at the 6-alpha position of the steroid nucleus.[1] This structural modification enhances its glucocorticoid potency and minimizes its mineralocorticoid activity compared to its parent compounds.[1]

Below is a summary of the key chemical identifiers and properties of methylprednisolone:

| Property | Value | Reference |

| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [2] |

| Chemical Formula | C22H30O5 | [2][3] |

| Molecular Weight | 374.47 g/mol | [2][4] |

| CAS Number | 83-43-2 | [2][3] |

| Appearance | White to practically white, odorless, crystalline powder | [5] |

| Solubility | Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water. | [2][5] |

Synthesis of Methylprednisolone

The synthesis of methylprednisolone is a multi-step process that typically starts from hydrocortisone. The introduction of the 6α-methyl group requires a distinct synthetic approach compared to the synthesis of prednisolone.[1] A common route involves the following key transformations:

Experimental Protocol: Synthesis from Hydrocortisone

The following is a generalized experimental protocol for the synthesis of methylprednisolone from hydrocortisone, based on established chemical transformations.[1]

Step 1: Ketalization and Double Bond Isomerization The synthesis begins with the protection of the C3 carbonyl group of hydrocortisone (27.1.8) as a ketal, typically using ethylene glycol in the presence of an acid catalyst. This reaction is accompanied by a shift of the double bond from the C4-C5 position to the C5-C6 position, yielding an enol ether intermediate (27.1.34).[1]

Step 2: Epoxidation The resulting enol ether is then subjected to epoxidation. This step forms a reactive epoxide ring at the C5-C6 position.

Step 3: Methylation The epoxide intermediate is subsequently treated with a methylating agent, commonly a Grignard reagent such as methylmagnesium bromide. This opens the epoxide ring and introduces the methyl group at the C6 position, leading to the formation of 6α-methylhydrocortisone (27.1.37).

Step 4: Dehydrogenation The final step involves the microbiological or chemical dehydrogenation at the C1-C2 position of the steroid nucleus. This introduces a double bond and yields the final product, methylprednisolone (27.1.38).[1] A common method for this transformation is the use of Septomyxa affinis.[1]

Signaling Pathway of Methylprednisolone

Methylprednisolone exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR).[6] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.[6]

Genomic Pathway

The classical genomic pathway involves the binding of methylprednisolone to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[7] This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory mediators.[7][8]

Non-Genomic Pathways

Methylprednisolone can also elicit rapid, non-genomic effects. These are mediated through cytoplasmic and membrane-bound glucocorticoid receptors, as well as through physicochemical interactions with cellular membranes.[6] One notable non-genomic pathway involves the PI3K/AKT signaling cascade. Methylprednisolone has been shown to modulate the PI3K/AKT/mTOR and PI3K/AKT/FoxO1 signaling pathways, which play a role in regulating the balance of T follicular helper (Tfh) and T follicular regulatory (Tfr) cells in neuroinflammation.[9][10]

Conclusion

The distinct chemical structure of methylprednisolone, particularly the 6α-methyl group, is pivotal to its enhanced therapeutic profile. Its synthesis from readily available steroid precursors like hydrocortisone involves a series of well-defined chemical transformations. A thorough understanding of both its chemical synthesis and its complex signaling pathways is essential for the continued development and optimization of glucocorticoid-based therapies. This guide provides a foundational overview to support the endeavors of researchers and drug development professionals in this critical area of medicine.

References

- 1. guidechem.com [guidechem.com]

- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylprednisolone [webbook.nist.gov]

- 4. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 8. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 9. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methylprednisolone-d3 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalysis, particularly within drug metabolism and pharmacokinetics (DMPK) studies, the accuracy and precision of quantitative assays are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. A critical component of robust LC-MS/MS-based bioanalytical methods is the use of an appropriate internal standard (IS). This guide provides a comprehensive technical overview of Methylprednisolone-d3, a stable isotope-labeled (SIL) derivative of the synthetic glucocorticoid methylprednisolone, and its application as an internal standard.

Methylprednisolone is a potent anti-inflammatory and immunosuppressive agent used in the treatment of a wide range of conditions. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. This compound, with its deuterium-labeled methyl group, offers a chemically and physically near-identical profile to the parent drug, making it an ideal internal standard to correct for variability during sample preparation and analysis.

The Principle of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a SIL-IS is that it behaves almost identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Because this compound and methylprednisolone have nearly identical physicochemical properties, they co-elute during chromatography and experience similar matrix effects in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the mass spectrometer.

By adding a known concentration of this compound to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process, any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's peak area to the IS's peak area, which provides a more accurate and precise measurement than relying on the analyte's absolute peak area alone.

Synthesis of this compound

While specific, proprietary synthesis methods for commercially available this compound are not always publicly detailed, a general approach for the deuteration of corticosteroids can be inferred. The synthesis would involve introducing a deuterated methyl group (CD3) at the C6-alpha position of the steroid nucleus. This is a modification of the standard synthesis of methylprednisolone.

A plausible synthetic route could involve the following key steps:

-

Starting Material: A suitable prednisolone derivative is chosen as the starting material.

-

Introduction of the Methyl Group: A key step in the synthesis of methylprednisolone is the stereospecific introduction of a methyl group at the C6 position. To synthesize the deuterated analog, a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or a deuterated Grignard reagent (CD3MgBr), would be used in this step.

-

Purification: The final product, this compound, would be purified using chromatographic techniques to ensure high chemical and isotopic purity.

It is critical that the position of the deuterium labels is stable and does not undergo back-exchange with protons during sample preparation or analysis. The methyl group at the C6 position is a non-labile position, ensuring the stability of the isotope label.

Experimental Protocols for Bioanalysis using this compound

The following section outlines a synthesized experimental protocol for the quantification of methylprednisolone in plasma using this compound as an internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting methylprednisolone from plasma samples.

-

Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of methylprednisolone.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Methylprednisolone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylprednisolone | 375.2 | 161.1 | 25 |

| This compound | 378.2 | 161.1 | 25 |

Method Validation and Quantitative Data

A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with typical acceptance criteria.

Table 4: Bioanalytical Method Validation Parameters and Typical Results

| Parameter | Description | Typical Acceptance Criteria | Example Data |

| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision ≤ 20%, Accuracy within ±20% | 1 ng/mL |

| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements. | ≤ 15% RSD (≤ 20% at LLOQ) | Intra-day: 3.5 - 8.2% RSD; Inter-day: 4.1 - 9.5% RSD |

| Accuracy (Intra- and Inter-day) | The closeness of the mean test results to the true concentration. | Within ±15% of nominal (±20% at LLOQ) | Intra-day: 95.2 - 103.5%; Inter-day: 94.8 - 104.1% |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | IS-normalized matrix factor between 0.85 and 1.15 | 0.98 - 1.05 |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible | 85 - 95% |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Concentration within ±15% of initial | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Glucocorticoid Signaling Pathway

Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression. The following diagram outlines this signaling pathway.

Methodological & Application

Application Note: Quantification of Methylprednisolone in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of methylprednisolone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes methylprednisolone-d3 as an internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including allergic reactions, asthma, and autoimmune diseases. Accurate measurement of methylprednisolone concentrations in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety and therapeutic efficacy.[1][2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[1][3] This application note provides a detailed protocol for the quantification of methylprednisolone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Methylprednisolone reference standard (≥98% purity)

-

This compound (internal standard, ≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

Sample Preparation

A simple protein precipitation method is employed for the extraction of methylprednisolone and the internal standard from human plasma.[4]

-

Allow all solutions and plasma samples to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column with a gradient elution program.

-

Column: C18 (e.g., Phenomenex Kinetex 50 x 3 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1.0 min: 30% B

-

1.0-4.0 min: 30-90% B

-

4.0-5.0 min: 90% B

-

5.1-7.0 min: 30% B (re-equilibration)

-

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of methylprednisolone and this compound.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Methylprednisolone: 375.4 -> 161.0[4]

-

This compound: 378.4 -> 161.0 (Note: While a direct citation for d3 was not found, the fragmentation pattern is expected to be similar to d2, where the deuterated precursor loses the same neutral fragment as the non-deuterated compound)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Energy: Optimized for each transition (typically 20-30 eV)

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for methylprednisolone in human plasma. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The precision (%CV) was within 15%, and the accuracy (% bias) was within ±15% for all QC levels, which is within the acceptable limits for bioanalytical methods.[4]

Sensitivity: The lower limit of quantification (LLOQ) for methylprednisolone was determined to be 1 ng/mL, with a signal-to-noise ratio of >10.[4]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | |

| LLOQ (1 ng/mL) | < 15% |

| Low QC (3 ng/mL) | < 15% |

| Mid QC (300 ng/mL) | < 15% |

| High QC (800 ng/mL) | < 15% |

| Inter-day Precision (%CV) | |

| LLOQ (1 ng/mL) | < 15% |

| Low QC (3 ng/mL) | < 15% |

| Mid QC (300 ng/mL) | < 15% |

| High QC (800 ng/mL) | < 15% |

| Intra-day Accuracy (% Bias) | |

| LLOQ (1 ng/mL) | ± 15% |

| Low QC (3 ng/mL) | ± 15% |

| Mid QC (300 ng/mL) | ± 15% |

| High QC (800 ng/mL) | ± 15% |

| Inter-day Accuracy (% Bias) | |

| LLOQ (1 ng/mL) | ± 15% |

| Low QC (3 ng/mL) | ± 15% |

| Mid QC (300 ng/mL) | ± 15% |

| High QC (800 ng/mL) | ± 15% |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of methylprednisolone in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a deuterated internal standard ensures the reliability of the results.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for methylprednisolone quantification.

Caption: Logical relationship of the analytical components.

References

- 1. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resource.aminer.org [resource.aminer.org]

- 4. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Methylprednisolone in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of methylprednisolone in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a simple protein precipitation technique for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for quantifying methylprednisolone in a complex biological matrix.

Introduction

Methylprednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects. It is prescribed for a variety of conditions, including rheumatic disorders, allergic reactions, and autoimmune diseases. Accurate measurement of methylprednisolone concentrations in human plasma is crucial for pharmacokinetic and pharmacodynamic studies, which inform dosing regimens and ensure therapeutic efficacy and safety. This application note presents a detailed protocol for the extraction and quantification of methylprednisolone from human plasma using a UPLC-MS/MS system, offering high sensitivity, specificity, and throughput.

Experimental

Materials and Reagents

-

Methylprednisolone reference standard

-

Budesonide (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System

-

Tandem Mass Spectrometer

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Initial: 30% B, hold for 0.5 min; 30-90% B in 2.0 min; 90% B for 1.0 min; 90-30% B in 0.1 min; re-equilibrate for 1.4 min |

| Total Run Time | 5.0 min |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Methylprednisolone: m/z 375.2 → 161.1; Budesonide (IS): m/z 431.3 → 323.2 |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of methylprednisolone (1 mg/mL) and budesonide (IS, 1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the methylprednisolone stock solution with 50% methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL budesonide) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for methylprednisolone in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Range (ng/mL) | r² |

| Methylprednisolone | 1 - 1000 | >0.99 |

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| LQC | 3 | <15 | 85-115 | <15 | 85-115 |

| MQC | 100 | <15 | 85-115 | <15 | 85-115 |

| HQC | 800 | <15 | 85-115 | <15 | 85-115 |

-

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The protein precipitation method provided consistent and high recovery for both the analyte and the internal standard. The matrix effect was found to be negligible.

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | >85 | <15 |

| MQC | >85 | <15 |

| HQC | >85 | <15 |

Visualizations

Caption: Experimental workflow for methylprednisolone analysis.

Caption: Key parameters for bioanalytical method validation.

Caption: Simplified glucocorticoid receptor signaling pathway.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of methylprednisolone in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it well-suited for pharmacokinetic studies and other clinical research applications requiring the analysis of a large number of samples. The method meets the rigorous requirements for bioanalytical method validation, ensuring the generation of high-quality data.

Application Note: High-Throughput Pharmacokinetic Analysis of Methylprednisolone in Human Plasma Using a d3-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methylprednisolone in human plasma. The use of a stable isotope-labeled internal standard, d3-methylprednisolone, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies in a clinical or preclinical setting. The methodology encompasses a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM).

Introduction

Methylprednisolone is a potent synthetic glucocorticoid with widespread use in treating a variety of inflammatory and autoimmune conditions. A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The development of a reliable bioanalytical method is paramount for accurately characterizing these pharmacokinetic parameters. This document provides a detailed protocol for the quantification of methylprednisolone in human plasma utilizing a d3-labeled internal standard with LC-MS/MS, a technique renowned for its specificity and sensitivity.

Signaling Pathway of Methylprednisolone

Methylprednisolone exerts its effects through both genomic and non-genomic pathways. In the genomic pathway, it binds to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression, leading to anti-inflammatory effects. The non-genomic pathway involves more rapid, membrane-mediated effects.

Caption: Signaling pathways of methylprednisolone.

Experimental Protocols

Materials and Reagents

-

Methylprednisolone (Reference Standard)

-

d3-Methylprednisolone (Internal Standard, IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of methylprednisolone and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-